molecular formula C15H19BN2O2 B1456638 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1002334-12-4

1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1456638
CAS No.: 1002334-12-4
M. Wt: 270.14 g/mol
InChI Key: XPAJFLOIPDXRRD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1238702-58-3) is a boronic ester-functionalized pyrazole derivative with the molecular formula C₁₅H₁₈BN₂O₂ and a molecular weight of 283.13 g/mol . The compound features a pyrazole ring substituted at the 1-position with a phenyl group and at the 4-position with a pinacol boronate ester. This structural motif renders it highly valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems . Its stability under aqueous and aerobic conditions, typical of pinacol boronate esters, makes it a preferred intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules .

Applications
The compound is extensively utilized in:

  • Drug Discovery: As a key intermediate in the synthesis of BET bromodomain inhibitors (e.g., compound 29 in BET inhibitor studies) .
  • Material Science: In the preparation of conjugated polymers and ligands for catalytic systems.
  • Chemical Biology: For probing protein-ligand interactions due to its boronic acid's reversible binding to diols .

Mechanism of Action

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been investigated for its potential as a therapeutic agent. Its boron content is particularly relevant in the development of boron-containing drugs that can target specific biological pathways.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. The presence of the dioxaborolane group allows for various coupling reactions, making it a valuable reagent in the synthesis of complex organic molecules.

Example Reaction

One notable reaction involving this compound is its use in Suzuki-Miyaura cross-coupling reactions. This method enables the formation of carbon-carbon bonds between aryl halides and boronic acids or their derivatives .

Material Science

In material science, this compound has potential applications in the development of new materials with enhanced properties such as conductivity or mechanical strength.

Case Study: Polymer Development

Research has demonstrated that incorporating boron-containing compounds into polymer matrices can improve thermal stability and mechanical properties. This opens avenues for developing advanced materials for electronics and structural applications .

Agrochemicals

The compound's unique structure may also lend itself to applications in agrochemicals. Compounds with similar pyrazole structures have been explored for their herbicidal and fungicidal activities.

Research Insights

Studies have shown that pyrazole derivatives can act as effective agrochemicals by disrupting metabolic pathways in pests or pathogens . This suggests that this compound could be further explored in this context.

Q & A

Q. What are the primary synthetic routes for preparing 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

Basic
The compound is typically synthesized via Miyaura borylation, where a halogenated pyrazole precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. For example, in , a THF/toluene solvent system under nitrogen with Pd(OAc)₂ and triphenylphosphine was used to prepare a related boronic ester. Alternatively, Suzuki coupling intermediates (e.g., 1-methylpyrazol-4-yl derivatives) can be functionalized with aryl groups, as seen in and . Purification often involves column chromatography or recrystallization .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

Basic
The boronic ester moiety enables coupling with aryl/heteroaryl halides. For instance, in , coupling with 4-bromo-2-chlorobenzonitrile using PdCl₂(PPh₃)₂, Na₂CO₃ (aq), and THF at 100°C achieved 77% yield. Key parameters include catalyst choice (Pd(OAc)₂ vs. PdCl₂), base (Na₂CO₃ or K₂CO₃), and solvent (THF/water or acetonitrile/water). Optimal conditions minimize dehalogenation side reactions .

Q. How can reaction parameters be optimized to improve coupling efficiency?

Advanced

  • Catalyst : PdCl₂(PPh₃)₂ ( ) offers robustness for electron-deficient substrates, while Pd(OAc)₂ with bulky ligands (e.g., SPhos) may enhance sterically hindered couplings.
  • Base : Na₂CO₃ is preferred for aqueous-organic biphasic systems, whereas K₃PO₄ may improve solubility in polar aprotic solvents.
  • Solvent : THF/water mixtures ( ) balance reactivity and solubility. For moisture-sensitive substrates, toluene/DMF mixtures ( ) are viable.
  • Temperature : 80–100°C is typical, but microwave-assisted protocols can reduce reaction times .

Q. How does substituent positioning affect regioselectivity in cross-coupling reactions?

Advanced
Regioselectivity is influenced by steric and electronic factors. For example, in , methyl groups at positions 3 and 5 of the pyrazole ring direct coupling to the less hindered position. Protecting groups (e.g., THP in ) can further modulate reactivity. Computational studies (DFT) predict electron density distribution to guide synthetic design .

Q. What analytical techniques are critical for structural confirmation?

Basic/Advanced

  • NMR : ¹¹B NMR confirms boronate integrity (~30 ppm for pinacol esters). ¹H/¹³C NMR identifies aryl and pyrazole protons (e.g., δ 7.35–7.50 ppm for phenyl in ).
  • X-ray crystallography : SHELX software ( ) refines crystal structures, verifying bond lengths and angles.
  • Mass spectrometry : HRMS validates molecular weight (e.g., C₁₆H₂₁BN₂O₂: 284.17 g/mol in ) .

Q. How can low yields or byproduct formation be addressed in cross-couplings?

Advanced

  • Catalyst poisoning : Use degassed solvents and inert atmospheres to prevent Pd oxidation.
  • Competing reactions : Additives like TBAB (tetrabutylammonium bromide) suppress protodeboronation.
  • Purification : Reverse-phase HPLC or silica gel chromatography isolates desired products from homocoupling byproducts .

Q. What computational tools model the reactivity of this boronic ester?

Advanced
Density Functional Theory (DFT) calculates transition states for Suzuki couplings, predicting activation barriers. Software like Gaussian or ORCA simulates electron density maps to identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock) evaluates interactions in drug design contexts ( ) .

Q. What purification strategies are effective for this compound?

Basic

  • Column chromatography : Use hexane/EtOAc gradients (e.g., 3:1 to 1:1) for boronate esters.
  • Recrystallization : Ethanol or methanol at low temperatures yields high-purity crystals.
  • HPLC : For trace impurities, C18 columns with acetonitrile/water eluents are effective .

Q. How does storage condition impact compound stability?

Advanced
The boronic ester is hygroscopic and prone to hydrolysis. Store under argon at –20°C ( recommends refrigeration). Desiccants (e.g., molecular sieves) in sealed vials prolong shelf life. Regular ¹H NMR monitoring detects degradation (e.g., loss of pinacol signals) .

Q. What role does this compound play in pharmaceutical synthesis?

Advanced
It serves as a key intermediate in M1 muscarinic receptor modulators ( ) and androgen receptor antagonists ( ). Functionalization at the pyrazole and phenyl positions tailors bioactivity. For instance, fluorinated derivatives ( ) enhance metabolic stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-Based Boronic Esters

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Phenyl (1), Boronate ester (4) C₁₅H₁₈BN₂O₂ 283.13 BET bromodomain inhibitors; Suzuki coupling in drug intermediates
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole Methyl (1), Boronate ester (4-phenyl) C₁₆H₂₁BN₂O₂ 284.16 Improved solubility in hydrophobic matrices; used in M1 muscarinic receptor modulators
1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Isopropyl (1), Boronate ester (3) C₁₂H₂₁BN₂O₂ 236.12 Antimicrobial activity; reduced steric hindrance for faster coupling kinetics
1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Dimethoxyethyl (1), Boronate ester (4) C₁₂H₂₀BN₂O₄ 297.11 Enhanced stability in polar solvents; intermediates for glycosylation studies
1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Methyl (1,3), Boronate ester (4) C₁₁H₁₈BN₂O₂ 236.09 High-yield coupling in aryl-aryl bond formation; used in agrochemicals

Key Findings from Comparative Studies

Steric and Electronic Effects :

  • The phenyl substituent at the 1-position in the target compound introduces steric bulk, slowing coupling kinetics compared to smaller groups (e.g., methyl or isopropyl ) but improving selectivity in biaryl product formation .
  • Electron-withdrawing groups (e.g., boronate ester at position 4) enhance electrophilicity, facilitating transmetalation in Suzuki reactions .

Biological Activity :

  • 1-Phenyl derivatives exhibit superior binding to hydrophobic pockets in proteins (e.g., Aurora-A kinase), whereas 1-methyl analogs show better oral bioavailability due to reduced metabolic degradation .
  • 1-Isopropyl analogs demonstrate broad-spectrum antimicrobial activity, attributed to increased membrane permeability .

Synthetic Challenges :

  • 1-Phenyl-4-boronate pyrazole requires stringent anhydrous conditions for synthesis, while 1-methyl derivatives can tolerate aqueous workups .
  • 1,3-Dimethyl analogs achieve >95% yield in Suzuki couplings under mild conditions, outperforming phenyl-substituted derivatives (70–80% yield) .

Properties

IUPAC Name

1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-10-17-18(11-12)13-8-6-5-7-9-13/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAJFLOIPDXRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719245
Record name 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002334-12-4
Record name 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.07 g, 0.0003 mol) and phenylboronic acid (0.083 g, 0.00068 mol) were combined in DMF (1.50 mL, 0.0194 mol). Then copper(II) diacetate (0.010 g, 0.000055 mol) and pyridine (0.069 mL, 0.00085 mol) were added. The reaction was heated in an open tube to 80° C. for 40 minutes. The reaction was complete by HPLC, allowed to cool to rt, taken up in ethyl acetate, and washed with water saturated with sodium carbonate. The organic layer was washed with brine, dried over magnesium sulfate and concentrated to give 1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazo, 0.09 gm as an oily residue, LC/MS (M+H)+: 271.
Quantity
0.07 g
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0.083 g
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1.5 mL
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0.069 mL
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0.01 g
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Synthesis routes and methods II

Procedure details

The title compound was prepared in the same manner as 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole starting with 4-bromo-1-phenyl-1H-pyrazole.
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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